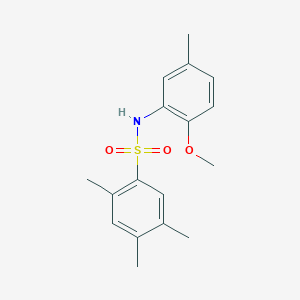![molecular formula C25H22N2O5S2 B281253 2,4,6-trimethyl-N-(4-oxo-3-[(phenylsulfonyl)amino]-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281253.png)
2,4,6-trimethyl-N-(4-oxo-3-[(phenylsulfonyl)amino]-1(4H)-naphthalenylidene)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-trimethyl-N-(4-oxo-3-[(phenylsulfonyl)amino]-1(4H)-naphthalenylidene)benzenesulfonamide, commonly known as TAK-659, is a small molecule inhibitor used in the treatment of various types of cancer. It belongs to the class of Bruton's tyrosine kinase (BTK) inhibitors, which are known to block the activity of BTK, a protein that plays a key role in the development and progression of cancer.
Mécanisme D'action
TAK-659 works by selectively binding to 2,4,6-trimethyl-N-(4-oxo-3-[(phenylsulfonyl)amino]-1(4H)-naphthalenylidene)benzenesulfonamide and inhibiting its activity. This compound is a key protein involved in the signaling pathways that promote the survival and growth of cancer cells. By blocking this compound, TAK-659 can prevent the activation of these pathways and induce cell death in cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a number of biochemical and physiological effects in preclinical studies. These include inhibition of this compound activity, induction of apoptosis (programmed cell death), and suppression of cell proliferation. TAK-659 has also been shown to have an effect on the immune system, by modulating the activity of immune cells such as T-cells and natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TAK-659 is its high selectivity for 2,4,6-trimethyl-N-(4-oxo-3-[(phenylsulfonyl)amino]-1(4H)-naphthalenylidene)benzenesulfonamide, which makes it a promising candidate for the treatment of cancer. However, like many other small molecule inhibitors, TAK-659 has limitations in terms of its bioavailability and toxicity. These factors can limit its effectiveness in clinical settings and may require further optimization.
Orientations Futures
There are several potential future directions for research on TAK-659. One area of interest is the development of combination therapies that include TAK-659 and other drugs that target different signaling pathways in cancer cells. Another potential direction is the investigation of TAK-659 in the context of immunotherapy, which has shown promise in the treatment of various types of cancer. Finally, further studies are needed to optimize the pharmacokinetics and toxicity profile of TAK-659, in order to maximize its effectiveness and minimize side effects.
Méthodes De Synthèse
The synthesis of TAK-659 involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 4-oxo-3-[(phenylsulfonyl)amino]-1(4H)-naphthalenylideneamine in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain TAK-659 in its pure form.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. In preclinical studies, TAK-659 has been shown to inhibit the growth and proliferation of cancer cells, as well as induce cell death in these cells.
Propriétés
Formule moléculaire |
C25H22N2O5S2 |
|---|---|
Poids moléculaire |
494.6 g/mol |
Nom IUPAC |
(NZ)-N-[3-(benzenesulfonamido)-4-oxonaphthalen-1-ylidene]-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C25H22N2O5S2/c1-16-13-17(2)25(18(3)14-16)34(31,32)26-22-15-23(24(28)21-12-8-7-11-20(21)22)27-33(29,30)19-9-5-4-6-10-19/h4-15,27H,1-3H3/b26-22- |
Clé InChI |
JXDXPSCPSIMZHZ-ROMGYVFFSA-N |
SMILES isomérique |
CC1=CC(=C(C(=C1)C)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NS(=O)(=O)C4=CC=CC=C4)C |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NS(=O)(=O)C4=CC=CC=C4)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NS(=O)(=O)C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(2,5-Diethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B281171.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-1-naphthalenesulfonamide](/img/structure/B281173.png)
![N-(phenylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281174.png)

![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1-naphthalenesulfonamide](/img/structure/B281178.png)
![N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281182.png)

![5-tert-butyl-2,3-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B281184.png)


![4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine](/img/structure/B281189.png)


![N,N-dibenzyl-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B281196.png)
